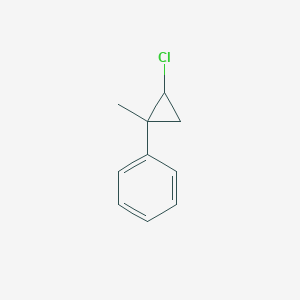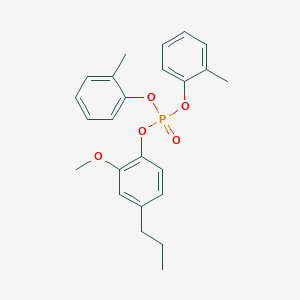
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate is an organic compound that belongs to the class of phosphoric acid esters. This compound is characterized by the presence of a phosphate group bonded to a 2-methoxy-4-propylphenyl group and two 2-methylphenyl groups. It is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate typically involves the reaction of 2-methoxy-4-propylphenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which is then reacted with 2-methylphenol to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C during the addition of phosphorus oxychloride and then allowing the reaction mixture to warm to room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles such as amines or alcohols replace one of the phenyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA) at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phosphates with different nucleophiles.
Aplicaciones Científicas De Investigación
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic groups can interact with hydrophobic regions of proteins or cellular membranes, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Tert-butylphenyl bis(2-methylphenyl) phosphate
- Bis(2-methylphenyl) hydrogen phosphate
- 2-Methoxy-4-propylphenyl phosphate
Uniqueness
2-Methoxy-4-propylphenyl bis(2-methylphenyl) phosphate is unique due to the presence of both methoxy and propyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to different physical and chemical properties compared to similar compounds, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
91809-70-0 |
|---|---|
Fórmula molecular |
C24H27O5P |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
(2-methoxy-4-propylphenyl) bis(2-methylphenyl) phosphate |
InChI |
InChI=1S/C24H27O5P/c1-5-10-20-15-16-23(24(17-20)26-4)29-30(25,27-21-13-8-6-11-18(21)2)28-22-14-9-7-12-19(22)3/h6-9,11-17H,5,10H2,1-4H3 |
Clave InChI |
FKKYLRBUFMRBBN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14348911.png)
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
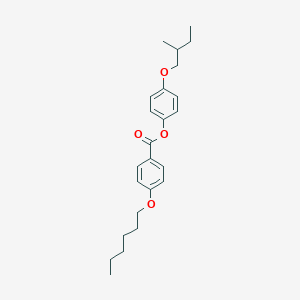
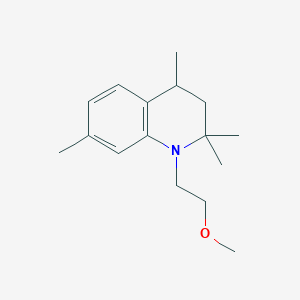
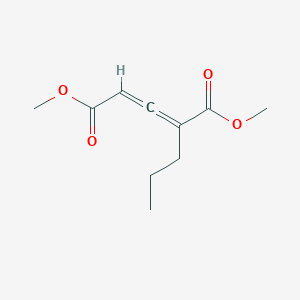
![N-[(Octadecanoylamino)methyl]docosanamide](/img/structure/B14348945.png)
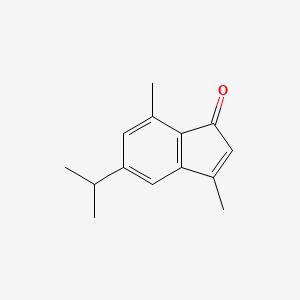

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
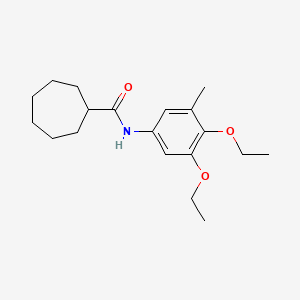
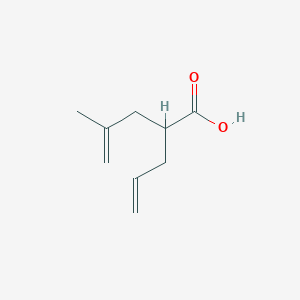
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
